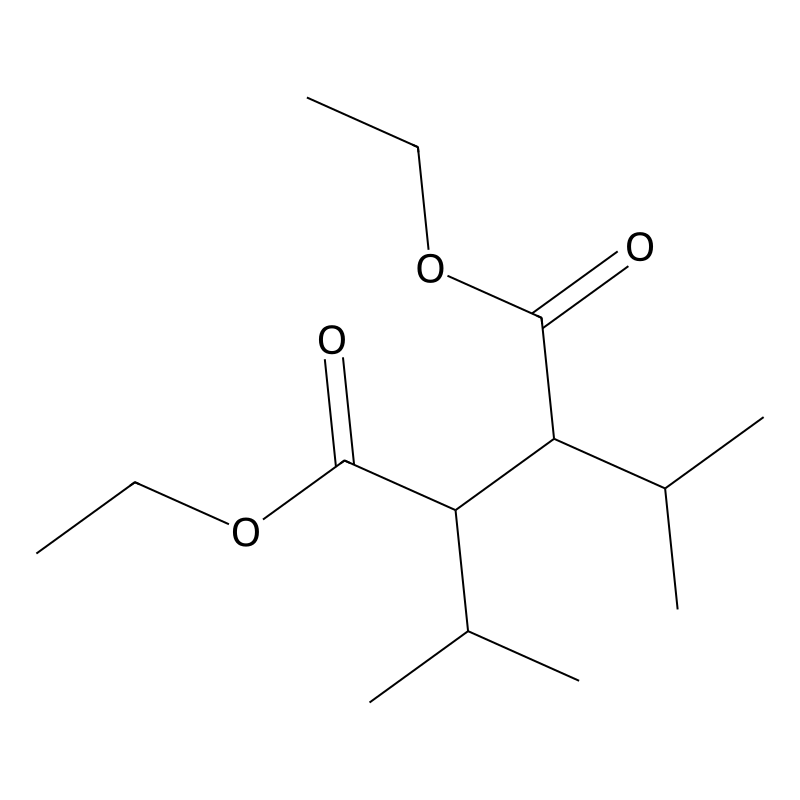

Diethyl 2,3-diisopropylsuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst in Polypropylene Production

Specific Scientific Field: Chemical Engineering and Polymer Science

Summary of the Application: Diethyl 2,3-diisopropylsuccinate is widely used as an internal donor in the production of polypropylene . It plays a crucial role in the titanium-magnesium catalysts used in the polymerization of propylene .

Methods of Application: The compound is synthesized by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . It is then used as a component of titanium-magnesium catalysts .

Results or Outcomes: The use of Diethyl 2,3-diisopropylsuccinate in catalysts allows for the synthesis of polypropylene with a broad molecular-mass distribution . The catalysts prepared using >95% pure Diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .

Building Block for Organic Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a building block for various organic compounds. It has diverse applications including drug synthesis.

Methods of Application: The specific methods of application can vary widely depending on the particular organic compound being synthesized. It typically involves reactions such as condensation, esterification, and hydrogenation .

Results or Outcomes: The outcomes also depend on the specific organic compound being synthesized. In general, Diethyl 2,3-diisopropylsuccinate can contribute to the successful synthesis of a variety of organic compounds.

Deactivator in Metallocene Catalysts

Specific Scientific Field: Chemical Engineering and Catalysis

Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a deactivator in metallocene catalysts . It binds to the active site of enzymes, thereby deactivating their catalytic activity .

Methods of Application: The compound is incorporated into the catalyst structure where it binds to the active site of enzymes .

Results or Outcomes: The use of Diethyl 2,3-diisopropylsuccinate in metallocene catalysts has been shown to be effective in optical measurements .

Internal Donor in Polypropylene Catalyst

Summary of the Application: The different enantiomers of Diethyl 2,3-diisopropylsuccinate (DISE) were prepared and used as internal donors in the polypropylene catalyst .

Methods of Application: The compound is synthesized and purified through crystallization, which is the key point in the preparation of the corresponding diethyl (+)-2,3-diisopropylsuccinate .

Results or Outcomes: Both of the enantiomers of DISE could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .

Stereoregulating Component in Titanium–Magnesium Catalysts

Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a stereoregulating component of titanium–magnesium catalysts . It allows the synthesis of polypropylene with broad molecular-mass distribution .

Methods of Application: The compound is prepared by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .

Results or Outcomes: The catalysts prepared using >95% pure diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .

Internal Donor in Polypropylene Catalyst

Summary of the Application: The different enantiomers of Diethyl 2,3-diisopropylsuccinate were prepared and used as internal donors in the polypropylene catalyst .

Methods of Application: The compound is synthesized by D-menthol and purified through crystallization .

Results or Outcomes: Both of the enantiomers of Diethyl 2,3-diisopropylsuccinate could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .

Diethyl 2,3-diisopropylsuccinate is a diester of succinic acid, characterized by the presence of two isopropyl groups attached to the 2 and 3 positions of the succinate backbone. Its molecular formula is C14H26O4, and it is recognized for its potential in enhancing stereospecificity in polymer chemistry, particularly in the synthesis of polypropylene . The compound's structure allows it to interact effectively with metal catalysts, facilitating various polymerization processes.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.

- Reduction: It can undergo reduction to form alcohols or other reduced derivatives.

- Substitution: The compound can engage in substitution reactions where functional groups are replaced by other substituents.

Common reagents involved in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reactions typically require controlled conditions to avoid unwanted side reactions.

The synthesis of diethyl 2,3-diisopropylsuccinate involves a multi-step reaction process:

- Condensation: A succinic acid diester is condensed with two molecules of isobutyraldehyde.

- Esterification: The resulting intermediate undergoes esterification.

- Hydrogenation: Finally, hydrogenation of the dienes yields diethyl 2,3-diisopropylsuccinate .

In industrial settings, these methods are scaled up to optimize yields and purity levels above 95%.

Diethyl 2,3-diisopropylsuccinate serves several important functions:

- Catalyst Component: It acts as a stereoregulating component in titanium–magnesium catalysts for polypropylene production, enhancing the isotacticity and molecular mass distribution of the resulting polymer.

- Chemical Intermediate: The compound can be used as an intermediate in organic synthesis due to its reactive functional groups.

Diethyl 2,3-diisopropylsuccinate shares structural and functional similarities with several other compounds. Notable comparisons include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Diethyl succinate | Two ethyl groups attached to succinic acid | Commonly used as a solvent and chemical intermediate |

| Diisopropyl succinate | Two isopropyl groups attached to succinic acid | Used in specialty chemicals and pharmaceuticals |

| Diethyl malonate | Two ethyl groups attached to malonic acid | Known for its use in the synthesis of various esters |

| Diethyl 2-cyano-3-isopropylsuccinate | Contains a cyano group | Used in synthetic organic chemistry |

Diethyl 2,3-diisopropylsuccinate stands out due to its specific role in enhancing stereospecificity during polymerization processes compared to other similar compounds that may not have this particular application.

Diethyl 2,3-diisopropylsuccinate (CAS 33367-55-4) emerged as a critical compound in the late 20th century during advancements in Ziegler-Natta catalyst systems for polypropylene production. Its synthesis was first documented in patents addressing the need for electron donors to enhance stereoselectivity in polymerization. Early methods relied on hazardous reagents like lithium diisopropylamide (LDA) and titanium tetrachloride (TiCl₄), requiring ultra-low temperatures (-70°C). A breakthrough occurred with the development of a safer route using potassium ethoxide and sulfuric acid-mediated hydrolysis, enabling industrial-scale production. This innovation marked a shift toward sustainable synthesis, avoiding toxic intermediates and extreme conditions.

Significance in Academic Research

Academic interest in diethyl 2,3-diisopropylsuccinate centers on its role as an internal electron donor (IED) in MgCl₂-supported Ziegler-Natta catalysts. Studies demonstrate its ability to modulate catalyst stereoselectivity, yielding polypropylene with >95% isotacticity. Research highlights its unique capacity to improve hydrogen sensitivity, enabling precise control over polymer melt flow rates (MFR) and molecular weight distributions (MWD). Comparative analyses with phthalate-based donors reveal superior performance in producing high-MFR polymers, critical for industrial applications.

Table 1: Key Research Findings on Catalytic Performance

| Property | Diethyl 2,3-Diisopropylsuccinate | Phthalate Donors |

|---|---|---|

| Isotacticity (%) | 95–98 | 90–94 |

| Melt Flow Rate (g/10 min) | 25–35 | 10–20 |

| Hydrogen Response | High | Moderate |

| Molecular Weight Dispersity | 2.8–3.3 | 3.5–4.5 |

Overview of Chemical Classification

Diethyl 2,3-diisopropylsuccinate is a diester of succinic acid with the molecular formula C₁₄H₂₆O₄ (molecular weight: 258.35 g/mol). Its structure features:

- Two ethyl ester groups at the 1,4-positions.

- Two isopropyl groups at the 2,3-positions, creating steric hindrance.

- A planar succinate backbone facilitating coordination with metal centers.

The compound’s stereochemistry is defined by chiral centers at C2 and C3, yielding enantiomers like (2R,3S) and (2S,3S). Its SMILES notation (O=C(C(C(C(OCC)=O)C(C)C)C(C)C)OCC) reflects the branched isopropyl and ethyl moieties.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 262.1°C (predicted) |

| Density | 0.963 g/cm³ |

| LogP | 2.657 |

| Rotatable Bonds | 7 |

Current Academic and Industrial Relevance

In academia, the compound is a model for studying donor-acceptor interactions in heterogeneous catalysis. Recent DFT calculations reveal its preferential binding to MgCl₂ (001) surfaces, stabilizing active Ti³⁺ sites. Industrially, it is indispensable for producing high-performance polypropylene used in automotive and packaging sectors. Over 60% of global polypropylene production utilizes Ziegler-Natta systems incorporating this donor. Emerging applications include its use in hybrid donor systems with diethers to tailor polymer crystallinity.

Synthesis and Structural Insights

Synthetic Methodologies

Modern synthesis involves three steps:

- Alkylation: Ethyl 3-methyl-2-cyanobutyrate reacts with potassium ethoxide to form a dicyano intermediate.

- Hydrolysis/Decarboxylation: Sulfuric acid (60–90%) cleaves nitriles to carboxylic acids at 150–170°C.

- Esterification: 2,3-Diisopropylsuccinic acid reacts with ethanol under acid catalysis.

Table 3: Comparison of Synthesis Routes

Structural and Spectroscopic Analysis

X-ray crystallography confirms a distorted tetrahedral geometry around the succinate core, with isopropyl groups inducing a 120° dihedral angle. IR spectra show characteristic C=O stretches at 1732 cm⁻¹ and C-O ester vibrations at 1179 cm⁻¹. NMR (¹H and ¹³C) reveals distinct splitting patterns for isopropyl methine protons (δ 2.4–2.6 ppm) and ethyl methyl groups (δ 1.2–1.3 ppm).

Applications in Polymer Science

Role in Ziegler-Natta Catalysis

As an IED, the compound coordinates with MgCl₂, displacing labile TiCl₄ molecules and creating stereoregular active sites. This coordination reduces activation energy for propylene insertion (ΔG‡ = 45 kJ/mol vs. 55 kJ/mol for phthalate donors). Catalysts using this donor achieve activity levels of 40–50 kg PP/g Ti, with hydrogen response ratios (MFRₜ/MFR₀) exceeding 8.0.

Impact on Polymer Properties

Diethyl 2,3-diisopropylsuccinate is an organic compound with the molecular formula C₁₄H₂₆O₄ [1] [2] [3]. The compound has a molecular weight of 258.35-258.36 grams per mole, with various sources reporting slight variations in the third decimal place [1] [2] [4]. The average molecular mass is 258.358 atomic mass units, while the monoisotopic mass is 258.183109 atomic mass units [1].

The compound is registered under the Chemical Abstract Service number 33367-55-4 [1] [2] [5] and is catalogued in multiple chemical databases including PubChem (CID: 9816596) [6], ChemSpider (ID: 7992346) [1], and the Environmental Protection Agency's DSSTox database (DTXSID10431240) [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₄ [1] [2] [3] |

| Molecular Weight (g/mol) | 258.35-258.36 [1] [2] [4] |

| Average Molecular Mass (amu) | 258.358 [1] |

| Monoisotopic Mass (amu) | 258.183109 [1] |

| CAS Number | 33367-55-4 [1] [2] [5] |

| PubChem CID | 9816596 [6] |

| ChemSpider ID | 7992346 [1] |

Structural Characteristics and Isomerism

Structural Framework

Diethyl 2,3-diisopropylsuccinate is structurally characterized as a diester derivative of butanedioic acid (succinic acid) [1] [5]. The molecular structure features a four-carbon backbone derived from succinic acid, with two isopropyl groups attached at the 2 and 3 positions, and ethyl ester groups at the terminal carboxyl positions [5].

The canonical SMILES notation for this compound is CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC [1] [8], which provides a linear representation of the molecular connectivity. The International Chemical Identifier (InChI) code is InChI=1S/C14H26O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-12H,7-8H2,1-6H3 [1] [2], offering a more detailed description of the molecular structure and connectivity.

Topological and Computational Properties

The compound exhibits specific topological properties that influence its chemical behavior. The topological polar surface area is 52.6 square angstroms [3], indicating moderate polarity. The calculated partition coefficient (LogP) is 2.657 [3], suggesting favorable lipophilicity characteristics. The molecule contains four hydrogen bond acceptors and zero hydrogen bond donors [3], which affects its intermolecular interactions and solubility properties.

The molecular structure contains seven rotatable bonds [3], providing significant conformational flexibility. This flexibility is important for the compound's function as an internal electron donor in catalytic applications .

| Structural Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 52.6 Ų [3] |

| LogP | 2.657 [3] |

| Hydrogen Bond Acceptors | 4 [3] |

| Hydrogen Bond Donors | 0 [3] |

| Rotatable Bonds | 7 [3] |

| Predicted Boiling Point | 262.1 ± 8.0°C [4] [10] |

| Predicted Density | 0.963 ± 0.06 g/cm³ [4] [10] |

Stereochemistry and Chirality

Chiral Centers and Stereoisomerism

Diethyl 2,3-diisopropylsuccinate contains two chiral centers located at the carbon atoms in positions 2 and 3 of the succinate backbone [1] . According to the Le Bel-van't Hoff rule, the maximum number of possible stereoisomers for a molecule with n chiral centers is 2ⁿ [11]. Therefore, this compound can theoretically exist in up to four different stereoisomeric forms (2² = 4) [11].

The presence of these chiral centers makes the compound optically active, meaning it can rotate plane-polarized light [12] [13]. Each stereoisomer may exhibit different physical and chemical properties, particularly in biological systems and catalytic applications [13].

Enantiomeric Relationships

Research has demonstrated that different enantiomers of diethyl 2,3-diisopropylsuccinate can be prepared and isolated . Studies involving the synthesis and purification of individual enantiomers through crystallization methods have shown that both enantiomers exhibit excellent performance as internal electron donors in catalyst systems . Notably, despite different molecular conformations, both enantiomers show no significant differences in their catalytic performance .

The stereochemical configuration of the compound can be described using the R/S notation system, with possible configurations including (2R,3R), (2S,3S), (2R,3S), and (2S,3R) forms [12]. The specific stereochemical arrangement affects the compound's interaction with metal catalysts and its effectiveness in stereoregulating polymerization reactions [14].

| Stereochemical Aspect | Details |

|---|---|

| Number of Chiral Centers | 2 (at positions 2 and 3) [1] |

| Maximum Stereoisomers | 4 (according to 2ⁿ rule) [11] |

| Enantiomeric Forms | Both enantiomers show similar catalytic performance |

| Optical Activity | Compound is optically active due to chiral centers [12] [13] |

Nomenclature Systems and Alternative Names

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is diethyl 2,3-diisopropylsuccinate [1] [2]. Alternative International Union of Pure and Applied Chemistry accepted names include diethyl 2,3-di(propan-2-yl)butanedioate [1] [3] [5] and 1,4-diethyl 2,3-bis(propan-2-yl)butanedioate [1].

Chemical Abstract Service Index Names

The Chemical Abstract Service Index Name for this compound is Butanedioic acid, 2,3-bis(1-methylethyl)-, diethyl ester [1] [5] [15]. An alternative Chemical Abstract Service naming convention describes it as Butanedioic acid, 2,3-bis(1-methylethyl)-, 1,4-diethyl ester [1] [4] [5].

Common Names and Synonyms

The compound is known by several common names and synonyms in chemical literature and commercial sources. These include 2,3-diisopropylsuccinic acid diethyl ester [5] [15], 2,3-diisopropyl-butanedioic acid diethyl ester [5] [16], and diethyl 2,3-diisopropyl-1,4-succinate [15].

International nomenclature variations include the French name 2,3-Diisopropylsuccinate de diéthyle [1] and the German name Diethyl-2,3-diisopropylsuccinat [1]. These multilingual designations facilitate international chemical communication and database management.

| Nomenclature System | Name |

|---|---|

| IUPAC Name | diethyl 2,3-diisopropylsuccinate [1] [2] |

| Alternative IUPAC | diethyl 2,3-di(propan-2-yl)butanedioate [1] [3] [5] |

| CAS Index Name | Butanedioic acid, 2,3-bis(1-methylethyl)-, diethyl ester [1] [5] [15] |

| Common Name | 2,3-diisopropylsuccinic acid diethyl ester [5] [15] |

| French Name | 2,3-Diisopropylsuccinate de diéthyle [1] |

| German Name | Diethyl-2,3-diisopropylsuccinat [1] |

| InChI Key | WGFNXLQURMLAGC-UHFFFAOYSA-N [1] [2] |

Physical State and Appearance

Diethyl 2,3-diisopropylsuccinate presents as a liquid at room temperature [1] [2]. The compound exhibits the typical characteristics of an organic ester, maintaining its liquid state under standard laboratory conditions. Commercial suppliers classify this compound as existing in either solid or liquid form depending on storage conditions and temperature [2], though the predominant physical state reported is liquid.

The compound possesses a molecular formula of C₁₄H₂₆O₄ with a molecular weight of 258.35-258.36 g/mol [3] [4] [5]. Its structural configuration features two isopropyl groups at the 2,3-positions of the succinate backbone and ethyl ester groups at the terminal positions . The compound is chiral, containing two defined stereocenters, and exists in various enantiomeric forms such as (2R,3S)- and (2S,3S)-diethyl 2,3-diisopropylsuccinate .

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [1] [2] |

| Molecular Formula | C₁₄H₂₆O₄ | [3] [4] [5] |

| Molecular Weight | 258.35-258.36 g/mol | [3] [4] [5] |

| Stereochemistry | Chiral (2 stereocenters) |

Solubility Profile and Partition Coefficients

The solubility profile of diethyl 2,3-diisopropylsuccinate indicates low water solubility due to its hydrophobic nature [7] [5]. The compound demonstrates enhanced lipophilicity compared to simpler succinate esters, attributed to the presence of branched isopropyl substituents.

Partition coefficient data reveals significant hydrophobic character with LogP values ranging from 2.657 to 3.3 [7] [5]. This range indicates moderate to high lipophilicity, suggesting preferential partitioning into organic phases over aqueous systems. The polar surface area is calculated as 52.6-52.60 Ų [7] [8], which influences its membrane permeability characteristics.

The compound exhibits zero hydrogen bond donors and four hydrogen bond acceptors [5], consistent with its diester structure containing four oxygen atoms capable of accepting hydrogen bonds from donor molecules. These properties collectively contribute to its limited aqueous solubility and enhanced organic solvent compatibility.

| Solubility Parameter | Value | Reference |

|---|---|---|

| Water Solubility | Low (hydrophobic) | [7] [5] |

| LogP | 2.657-3.3 | [7] [5] |

| Polar Surface Area | 52.6-52.60 Ų | [7] [8] |

| H-Bond Donors | 0 | [5] |

| H-Bond Acceptors | 4 | [5] |

Spectroscopic Characteristics

The spectroscopic identification of diethyl 2,3-diisopropylsuccinate relies primarily on computational molecular descriptors and structural identifiers. The compound's InChI identifier is InChI=1S/C14H26O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-12H,7-8H2,1-6H3 [5], providing a standardized representation of its molecular structure.

The InChI Key WGFNXLQURMLAGC-UHFFFAOYSA-N [5] serves as a unique identifier for database searches and computational applications. The SMILES notation CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC [7] [5] provides a linear representation of the molecular structure suitable for computational chemistry applications.

XLogP3

GHS Hazard Statements

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]